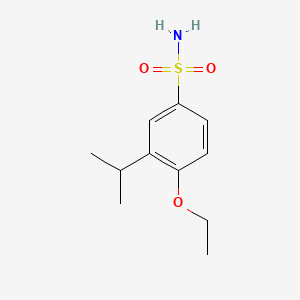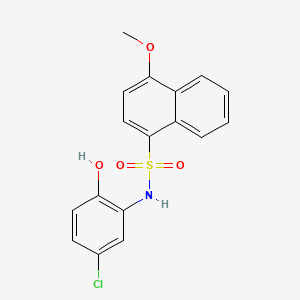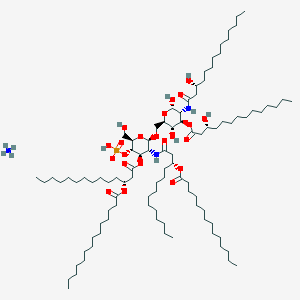
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, also known as PQN91930, is an acetaminophen-protein adduct formed during the metabolism of acetaminophen . It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen . In mice, 3-cysteinylacetaminophen decreases renal glutathione (GSH) levels .
Synthesis Analysis
The synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt involves the metabolism of acetaminophen . Silymarin pretreatment has been shown to significantly inhibit the upregulation of Cyp2e1 expression, reduce the production of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (APAP-CYS), and restore the liver glutathione level .Chemical Reactions Analysis
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is a metabolite of Acetaminophen . It is formed during the metabolism of acetaminophen and has been found in isolated human serum .Physical And Chemical Properties Analysis
The molecular formula of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is C11 H14 N2 O4 S . C2 H F3 O2 and its molecular weight is 384.33 .Scientific Research Applications
Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate is used for cleaving S-protecting groups of cysteine in trifluoroacetic acid, which leads to the spontaneous formation of cystine. This is useful for intramolecular disulfide bond-forming reactions, as demonstrated in the synthesis of model S-protected cysteine-peptides like oxytocin, urotensin II, and human calcitonin gene-related peptide (Fujii et al., 1987).
Analysis of Proteins in Reversed Phase Liquid Chromatography (RPLC) : Trifluoroacetic acid (TFA) is used as a mobile phase additive for protein analysis in RPLC. It provides symmetrical and narrow peak shapes for proteins but can decrease mass spectrometric sensitivity. This research evaluated various acidic and basic mobile phase additives for LC-MS analysis of therapeutic proteins (Bobály et al., 2015).
S-Deprotecting Reagent for Cystine Peptides Synthesis : Silver trifluoromethanesulphonate in trifluoroacetic acid is used for cleaving the acetamidomethyl (Acm) group attached to the thiol function of cysteine, proving more effective than silver trifluoroacetate. This new S-deprotecting reagent has been utilized in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).
Modulator at Glycine Receptor : Trifluoroacetate, a metabolite of inhaled anesthetics and a contaminant in HPLC-purified peptides, acts as an allosteric modulator at the glycine receptor, with specificity greater than other known modulators. This has implications for understanding the secondary effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps et al., 2012).
Synthesis of Amino Acid Sequences in Proteins : A diagonal electrophoretic technique for studying amino acid sequences around cysteine and cystine residues in proteins involves converting these residues into S-aminoethylcysteine and treating the protein with S-ethyl trifluorothioacetate. This technique successfully applied to bovine insulin (Perham, 1967).
Safety And Hazards
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGEXMJHANKLR-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)



![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)




